16-alpha-Hydroxyestrone-13C3
Overview
Description
16-alpha-Hydroxyestrone-13C3, also known as 3,16α-Dihydroxyestra-1,3,5(10)-trien-17-one, is an endogenous steroidal estrogen and a major metabolite of estrone . It is also an intermediate in the biosynthesis of estriol . It is a potent estrogen similarly to estrone .
Synthesis Analysis
16-alpha-Hydroxyestrone-13C3 is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .Molecular Structure Analysis
The molecular formula of 16-alpha-Hydroxyestrone-13C3 is C18H22O3 . Its molar mass is 286.371 g·mol−1 . The systematic IUPAC name is (2R,3aS,3bR,9bS,11aS)-2,7-Dihydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-1-one .Chemical Reactions Analysis
In terms of relative binding affinity (RBA) for the rat uterine estrogen receptor, 16-alpha-Hydroxyestrone showed 2.8% of the affinity of estradiol . For comparison, estrone had 11% of the affinity and estriol had 10% of the affinity of estradiol .Physical And Chemical Properties Analysis
The physical and chemical properties of 16-alpha-Hydroxyestrone-13C3 include a molar mass of 286.371 g·mol−1 . It is a potent estrogen similarly to estrone .Scientific Research Applications
Interaction with Nuclear Components
16-alpha-Hydroxyestrone (16-alpha-OHE1) demonstrates the ability to form stable covalent adducts with nuclear components, as shown in a study by Miyairi, Ichikawa, and Nambara (1991). These adducts are formed via the Heyns rearrangement of the alpha-hydroxyimine and were identified as specific compounds such as 3-hydroxy-17 beta-(2-methoxyethylamino)estra-1,3,5(10)-trien-16-one (Miyairi, Ichikawa, & Nambara, 1991).
Breast Cancer Cells and Estrogen Receptors
16-alpha-OHE1 has been studied for its interaction with estrogen receptors (ERs) in human breast cancer cells. Research by Swaneck and Fishman (1988) revealed that 16-alpha-OHE1 binds extensively and irreversibly to nuclear protein species that correspond to ERs in a time-dependent fashion, differing from the classical noncovalent interaction of estradiol with ERs (Swaneck & Fishman, 1988).
Covalent Adduct Formation with Histones
Yu and Fishman (1985) discovered that 16-alpha-OHE forms covalent adducts with histones, particularly H1 histone, which may represent a mechanism for cellular transformation by this estrogen metabolite. This interaction is unique to 16-alpha-OHE and does not occur with other endogenous estrogens like estrone, estradiol, or estriol (Yu & Fishman, 1985).
Uterotropic Agent and Binding Globulin Affinity
Fishman and Martucci (1980) reported that 16-alpha-OHE1 is a potent uterotropic agent and exhibits minimal affinity for human sex hormone-binding globulin. These characteristics suggest a hyperestrogenic response which may play a role in the pathology and etiology of certain diseases (Fishman & Martucci, 1980).
Immunogenicity and Autoimmune Disease
16-alpha OHE's nonenzymatic reaction with proteins such as albumin leads to immunogenicity. Bucala and Cerami (1983) highlighted that the modified albumin elicits high-titre antisera with high affinity toward the estrogen hapten. This could provide insights into the pathogenesis of diseases like systemic lupus erythematosus, where elevated levels of 16-alpha OHE are known to occur (Bucala & Cerami, 1983).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-SUZPQBOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746417 | |
Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-alpha-Hydroxyestrone-13C3 | |
CAS RN |
1241684-28-5 | |
Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1241684-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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